4-[4-(methylsulfanyl)phenoxy]benzoic acid
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Overview
Description
4-[4-(methylsulfanyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H12O3S. It is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which in turn is substituted with a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methylsulfanyl)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(methylsulfanyl)phenoxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenoxybenzoic acids
Scientific Research Applications
4-[4-(methylsulfanyl)phenoxy]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(methylsulfanyl)phenoxy]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenoxy and methylsulfanyl groups may play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfanyl)phenol
- 4-hydroxybenzoic acid
- 4-(methylsulfanyl)benzoic acid
Uniqueness
4-[4-(methylsulfanyl)phenoxy]benzoic acid is unique due to the combination of its phenoxy and methylsulfanyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
21120-66-1 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.3 |
Purity |
91 |
Origin of Product |
United States |
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